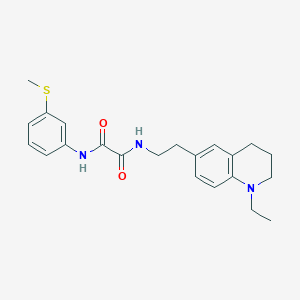
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with a tetrahydroquinoline core, which is a type of heterocyclic compound. Tetrahydroquinolines are found in many biologically active compounds and are used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The molecule also contains an oxalamide group, which is a type of amide .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide group and the nitrogen in the tetrahydroquinoline ring. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen
Orexin Receptor Blockade and Sleep Modulation
Research into the blockade of orexin receptors, particularly orexin-1 (OX1R) and orexin-2 (OX2R) receptors, offers insight into potential applications of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide. Orexins are peptides that play a significant role in maintaining wakefulness. Studies have shown that pharmacological blockade of these receptors can promote sleep, with differential impacts on sleep-wake modulation due to the distinct neuronal circuits in which OX1R and OX2R are located. Blockade of OX2R alone has been sufficient to initiate and prolong sleep, implicating the deactivation of the histaminergic system. Simultaneous inhibition of OX1R attenuates the sleep-promoting effects mediated by selective OX2R blockade, suggesting a complex interaction between these receptors and neurotransmission systems, including dopaminergic pathways (Dugovic et al., 2009).
Dopamine Agonist Properties
Another area of interest is the dopamine agonist properties of related tetrahydroquinoline compounds. Studies have explored the synthesis and examination of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for their ability to mimic dopamine's effects, particularly in dilating the renal artery. These studies provide a foundation for understanding how modifications in the tetrahydroquinoline structure can impact dopamine-like activity, which is crucial for developing therapeutic agents targeting dopaminergic systems (Jacob et al., 1981).
Anticancer Activity
A notable research direction involves the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation for antitumor activities. These studies have revealed that some compounds exhibit moderate to high levels of antitumor activities against various cancer cell lines, suggesting potential applications of tetrahydroquinoline derivatives as anticancer agents. The mechanisms of action, including cell cycle arrest and induction of apoptosis in cancer cells, have been investigated, highlighting the therapeutic potential of these compounds in oncology (Fang et al., 2016).
Synthesis and Molecular Structure
Research has also focused on the synthesis and molecular structure analysis of tetrahydroquinoline derivatives, such as the crystal structure and Hirshfeld surface analysis of specific compounds. These studies contribute to a deeper understanding of the chemical properties and potential interactions of tetrahydroquinoline derivatives, which is essential for the design of new drugs and materials (Baba et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-3-25-13-5-6-17-14-16(9-10-20(17)25)11-12-23-21(26)22(27)24-18-7-4-8-19(15-18)28-2/h4,7-10,14-15H,3,5-6,11-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMOYOCFDPBFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

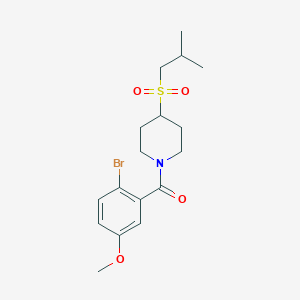
![6-(4-methoxybenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2650263.png)
![N-[4-[[(2-Chloroacetyl)amino]methyl]oxan-4-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B2650264.png)
![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)
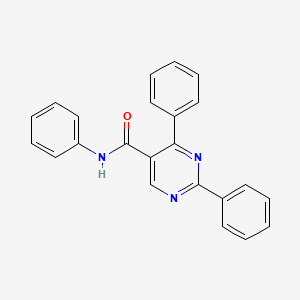
![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)
![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)
![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)
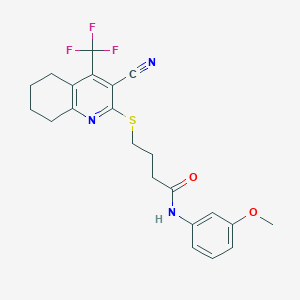
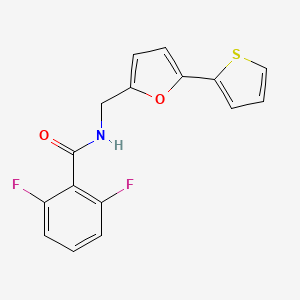
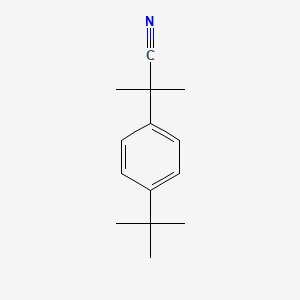
![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)
![Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate](/img/structure/B2650282.png)
![2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2650283.png)